benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are a group of naturally occurring compounds found in many plants and are known for their fragrant properties and potential therapeutic benefits.
Mechanism of Action
Target of Action
2h-chromene compounds have been found to exhibit a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that these compounds may interact with a variety of cellular targets.
Mode of Action
2h-chromene compounds generally exert their effects through multiple mechanisms .
Biochemical Pathways
Given the diverse biological activities of 2h-chromene compounds, it is likely that they interact with multiple biochemical pathways .
Result of Action
2h-chromene compounds have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 8-methoxy-2H-chromene-3-carboxylate
- 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- Methyl 2-oxo-2H-chromene-3-carboxylate
Uniqueness
Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
benzyl 8-methoxy-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-15-9-5-8-13-10-14(18(20)23-16(13)15)17(19)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWDOSWGHPNZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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